molecular formula C19H22N2O5S2 B11267001 Methyl 3-[(4-carbamoylpiperidin-1-yl)sulfonyl]-4-(4-methylphenyl)thiophene-2-carboxylate

Methyl 3-[(4-carbamoylpiperidin-1-yl)sulfonyl]-4-(4-methylphenyl)thiophene-2-carboxylate

Cat. No.: B11267001
M. Wt: 422.5 g/mol
InChI Key: HGSHQNGUXYUCLL-UHFFFAOYSA-N
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Description

Methyl 3-[(4-carbamoylpiperidin-1-yl)sulfonyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom.

Preparation Methods

The synthesis of Methyl 3-[(4-carbamoylpiperidin-1-yl)sulfonyl]-4-(4-methylphenyl)thiophene-2-carboxylate typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation under mild and functional group tolerant conditions . Industrial production methods may involve optimizing reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the thiophene ring.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts for substitution reactions.

Scientific Research Applications

Methyl 3-[(4-carbamoylpiperidin-1-yl)sulfonyl]-4-(4-methylphenyl)thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-[(4-carbamoylpiperidin-1-yl)sulfonyl]-4-(4-methylphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other thiophene derivatives, such as:

    Tipepidine: Used as an antitussive agent.

    Tiquizium Bromide: Used as an antispasmodic.

Biological Activity

Methyl 3-[(4-carbamoylpiperidin-1-yl)sulfonyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and comparative studies with related compounds.

Compound Structure and Synthesis

This compound features a thiophene ring, a piperidine moiety, and a sulfonyl group, contributing to its potential biological activities. The molecular formula is C16H20N2O5SC_{16}H_{20}N_2O_5S, with a molecular weight of approximately 372.47 g/mol. The synthesis typically involves multi-step organic reactions requiring precise control over conditions to achieve high yields and purity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across various domains:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially making it useful in treating bacterial infections.
  • Anti-cancer Potential : Similar compounds have shown promise in anti-cancer applications, indicating that this derivative may also exhibit cytotoxic effects against cancer cell lines.
  • Calcium Channel Blockade : Research has indicated that thiophene derivatives can act as calcium channel blockers, which may contribute to their spasmolytic activity . This mechanism could be relevant for cardiovascular applications.

The mechanisms underlying the biological effects of this compound are still under investigation. Key studies have focused on:

  • Calcium Channel Interactions : The compound may block voltage-operated calcium channels, leading to relaxation of smooth muscle tissues .
  • Targeting Specific Receptors : Interaction studies are ongoing to identify specific biological targets and understand the pharmacodynamics involved.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, we compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
Methyl 3-{[(4-methoxyphenyl)sulfonyl]amino}thiophene-2-carboxylateMethoxy group instead of carbamoylAntimicrobial properties
Methyl 3-{[(4-chlorophenyl)sulfonyl]amino}thiophene-2-carboxylateChlorine substitutionPotential anti-cancer activity
Methyl 3-{[(4-fluorophenyl)sulfonyl]amino}thiophene-2-carboxylateFluorine substitutionEnhanced binding affinity

This table illustrates how variations in substituents can influence biological activity, highlighting the importance of structural modifications in drug design.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy of this compound:

  • In Vitro Studies : Laboratory tests have shown promising results regarding its cytotoxicity against various cancer cell lines, suggesting potential for further development as an anti-cancer agent.
  • Spasmolytic Effects : In studies involving isolated rat duodenum tissues, this compound demonstrated significant relaxation effects, indicating its potential as a therapeutic agent for gastrointestinal disorders .

Properties

Molecular Formula

C19H22N2O5S2

Molecular Weight

422.5 g/mol

IUPAC Name

methyl 3-(4-carbamoylpiperidin-1-yl)sulfonyl-4-(4-methylphenyl)thiophene-2-carboxylate

InChI

InChI=1S/C19H22N2O5S2/c1-12-3-5-13(6-4-12)15-11-27-16(19(23)26-2)17(15)28(24,25)21-9-7-14(8-10-21)18(20)22/h3-6,11,14H,7-10H2,1-2H3,(H2,20,22)

InChI Key

HGSHQNGUXYUCLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)N3CCC(CC3)C(=O)N)C(=O)OC

Origin of Product

United States

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